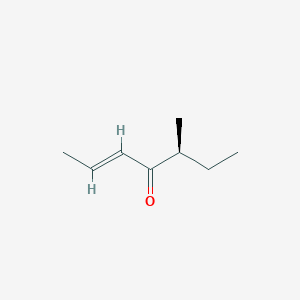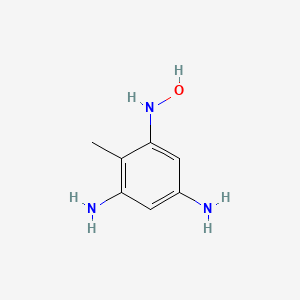
2,4-Diamino-6-hydroxylaminotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-diamino-6-hydroxylaminotoluene is a member of the class of aminotoluenes that is 2,4-diaminotoluene bearing an additional hydroxylamino substituent at position 6. It has a role as a xenobiotic metabolite. It is an aminotoluene and a member of hydroxylamines.
Applications De Recherche Scientifique
Quinazoline Antifolates in Neuroblastoma Cells
Quinazoline analogues, including 2,4-diamino quinazoline derivatives, have shown potential in inhibiting the growth and enzyme activity of mouse neuroblastoma cells. These compounds have been classified into two types: 2,4-diamino and 2-amino-4-hydroxy derivatives. The 2,4-diaminoquinazolines, such as DAQ and methasquin, effectively inhibit cell growth and dihydrofolate reductase activity. The inhibition of growth appears to correlate with the inhibition of dihydrofolate reductase, particularly in sensitive cells (Carlin, Rosenberg, Vandeventer, & Friedkin, 1974).
Herbicide Innovation
Quinazoline-2,4-dione derivatives, a novel scaffold for hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, have been explored for their potential in herbicide innovation. Structural optimization of these compounds, guided by the crystal structure of Arabidopsis thaliana (At)HPPD, has led to the identification of highly potent inhibitors. These compounds demonstrate significant herbicidal activity and crop safety, suggesting their promising prospects in agricultural applications (Qu et al., 2021).
Antitumor Effects
2,4-diamino-6-[(anilino)methyl]quinazoline antifolates have been tested as inhibitors of dihydrofolate reductase in leukemia cells. Several potent inhibitors were identified, displaying activity comparable to methotrexate. These compounds have shown broad-spectrum antitumor effects, encouraging further evaluation as anti-neoplastic agents (Bertino, Sawicki, Moroson, Cashmore, & Elslager, 1979).
Anti-Amyloid Agents
Isomeric 2,4-diaminoquinazolines have been synthesized and evaluated for their antiaggregation potential toward Aβ40/42, relevant in Alzheimer's disease. Structure-activity relationship data identified potent inhibitors, demonstrating the suitability of the DAQ ring system to develop antiamyloid agents for studying Aβ aggregation (Mohamed, Shakeri, Tin, & Rao, 2016).
GTP Cyclohydrolase I Inhibition
2,4-Diamino-6-hydroxypyrimidine (DAHP) inhibits GTP cyclohydrolase I (GTPCH), impacting tetrahydrobiopterin (BH4) synthesis. DAHP's inhibition mechanism involves dual pathways: emulating BH4 at low concentrations and directly competing with GTP substrate at higher concentrations (Xie, Smith, & Gross, 1998).
Propriétés
Nom du produit |
2,4-Diamino-6-hydroxylaminotoluene |
|---|---|
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
N-(3,5-diamino-2-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-4-6(9)2-5(8)3-7(4)10-11/h2-3,10-11H,8-9H2,1H3 |
Clé InChI |
DAAYGLKRMDTNSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1NO)N)N |
SMILES canonique |
CC1=C(C=C(C=C1NO)N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B1242003.png)
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1242008.png)
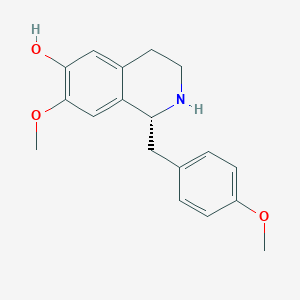

![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1242011.png)
![{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242012.png)
![(1R,2R,9S,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1242013.png)
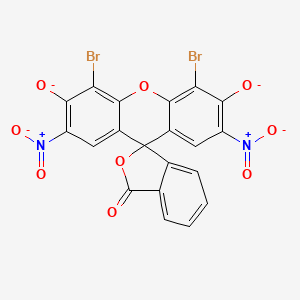

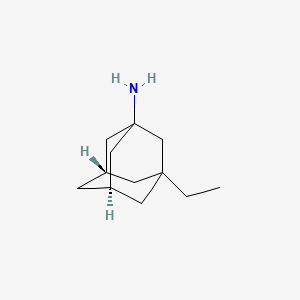


![{(1S,2S)-3-oxo-2-[(2 Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242021.png)
